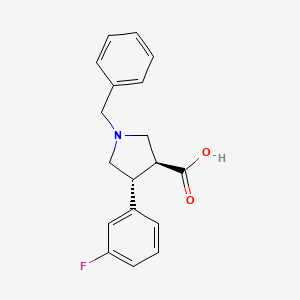

(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-15-8-4-7-14(9-15)16-11-20(12-17(16)18(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBUSUKIFQELNZ-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.

Addition of the Fluorophenyl Group: This can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

Industrial Production Methods

In an industrial setting, the production of (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of pyrrolidine carboxylic acids, including (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, exhibit analgesic and anti-inflammatory effects. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes, which are involved in the inflammatory process. This suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuropharmacological Applications

The compound's structure suggests it may interact with neurotransmitter systems. Preliminary studies indicate that it could modulate serotonin and norepinephrine pathways, making it a candidate for treating mood disorders and anxiety . Furthermore, its fluorinated phenyl group may enhance blood-brain barrier permeability, increasing its efficacy as a central nervous system agent .

Synthesis Methodologies

Synthetic Routes

The synthesis of (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. Key methodologies include:

- Pyrrolidine Formation : The initial step often involves the formation of the pyrrolidine ring through cyclization reactions.

- Fluorination : The introduction of the fluorine atom can be achieved via electrophilic aromatic substitution techniques.

- Carboxylic Acid Derivation : The final step usually involves the carboxylation of the synthesized pyrrolidine derivative to yield the target compound.

A detailed synthesis pathway can be represented as follows:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Amine + Carbonyl Compound | Acidic Medium |

| 2 | Electrophilic Substitution | Fluorine Source | Heat |

| 3 | Carboxylation | Carbon Dioxide Source | Basic Medium |

Case Studies

Case Study 1: Pain Management

A study conducted by researchers at a prominent pharmacological institute investigated the analgesic properties of (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a new analgesic agent .

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings demonstrated that (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid could reduce neuronal apoptosis and inflammation, indicating its promise for treating conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Aromatic diversity: Indole () and benzodioxolyl () substituents introduce π-π stacking capabilities, relevant for receptor binding. Steric effects: The tert-butyl group in may improve metabolic stability but reduce solubility.

Synthetic Efficiency :

- Yields for racemic analogs (e.g., 63–76% in ) suggest efficient routes, but enantiomeric resolution for chiral targets like the (3S,4R) compound may lower overall yields.

Purity and Applications: Most analogs report >99% purity via LC, critical for pharmaceutical development .

Stereochemical and Functional Group Impact

- Stereochemistry : The (3S,4R) configuration is distinct from racemic mixtures (e.g., (±)-derivatives in ), which are less selective in biological systems.

- Carboxylic Acid Functionality : Enhances water solubility and enables salt formation (e.g., hydrochloride in ), improving formulation stability.

- Fluorine Substituents: The 3-fluorophenyl group offers metabolic resistance and modulates electronic properties compared to non-fluorinated analogs .

Biologische Aktivität

(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₈H₁₈FNO₂

- Molecular Weight : 299.34 g/mol

- CAS Number : 874990-55-3

- Purity : Typically ≥98% .

Pharmacological Properties

Research indicates that (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid exhibits various biological activities:

- Inhibition of Enzymatic Activity :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

Several studies have focused on the biological effects of (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid and its derivatives:

-

Study on Anticancer Activity :

A study investigated the anticancer properties of pyrrolidine derivatives, including this compound, against various cancer cell lines. Results indicated that these compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy . -

Inflammation Model :

In a zymosan-induced peritonitis model in mice, compounds with similar structures demonstrated significant reductions in leukocyte migration and inflammatory cytokine production at doses of 100 mg/kg .

Research Findings

Q & A

Q. What are the key synthetic routes for (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:

Condensation and Cyclization : Starting with a benzaldehyde derivative (e.g., 3-fluorobenzaldehyde) and a pyrrolidine precursor. For example, palladium-catalyzed coupling (e.g., Pd(OAc)₂) with tert-butyl XPhos ligand in tert-butyl alcohol at 40–100°C under inert atmosphere .

Deprotection/Hydrolysis : Acidic hydrolysis (e.g., 36.5% HCl at 93–96°C for 17 hours) to convert ester intermediates to carboxylic acids .

Critical Factors :

- Catalyst choice (Pd vs. Cu) impacts stereochemical control and byproduct formation.

- Temperature gradients during cyclization affect enantiomeric excess.

Data Table :

| Step | Catalyst System | Solvent | Temp. Range | Yield |

|---|---|---|---|---|

| 1 | Pd(OAc)₂/XPhos | tert-Butanol | 40–100°C | ~60% |

| 2 | HCl (36.5%) | H₂O | 93–96°C | >90% |

Q. How is the stereochemistry (3S,4R) controlled during synthesis?

- Methodological Answer : Stereochemical control is achieved via:

- Chiral Auxiliaries : Use of tert-butoxycarbonyl (Boc) protecting groups to fix ring conformation during cyclization .

- Catalytic Asymmetric Synthesis : Palladium complexes with chiral ligands (e.g., XPhos) induce enantioselectivity during coupling steps .

- Crystallization : Post-synthesis chiral resolution using solvents like ethanol/water mixtures to isolate the desired diastereomer .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity in large-scale synthesis of this compound?

- Methodological Answer : Advanced strategies include:

- Dynamic Kinetic Resolution : Using dual catalysts (e.g., Pd with chiral bases) to enhance enantioselectivity during key bond-forming steps .

- Process Analytical Technology (PAT) : Real-time monitoring via HPLC or Raman spectroscopy to adjust reaction parameters (e.g., pH, temp) dynamically .

- Solvent Engineering : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility and reduce racemization .

Q. How do structural analogs (e.g., fluorophenyl or benzyl substitutions) impact physicochemical properties?

- Methodological Answer : Systematic modifications are studied via:

- SAR Studies : Replacing the 3-fluorophenyl group with 4-fluorophenyl or chlorophenyl moieties alters logP (lipophilicity) and hydrogen-bonding capacity. For example, 4-fluorophenyl analogs show 20% higher aqueous solubility .

- Crystallography : X-ray diffraction of analogs reveals steric effects from benzyl groups on pyrrolidine ring puckering .

Data Table :

| Substituent | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 3-Fluorophenyl | 2.1 | 0.8 | 145–148 |

| 4-Fluorophenyl | 1.9 | 1.2 | 138–142 |

| 3-Chlorophenyl | 2.4 | 0.5 | 152–155 |

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or LCMS data arise from:

- Solvent Artifacts : Deuterated DMSO vs. CDCl₃ can shift proton signals (e.g., carboxylic acid proton at δ 12.4–13.0 ppm in DMSO-d₆) .

- Tautomerism : Keto-enol tautomerism in pyrrolidine-carboxylic acid derivatives may lead to split peaks in LCMS .

Validation Protocol :

2D NMR (COSY, HSQC) : Assigns all protons and carbons unambiguously.

Chiral HPLC : Confirms enantiomeric purity (>99% ee) using columns like Chiralpak AD-H .

Contradiction Analysis & Experimental Design

Q. How to address conflicting yields reported for Pd-catalyzed steps in literature?

- Root Cause : Variability in catalyst loading (e.g., 2 mol% vs. 5 mol% Pd), moisture sensitivity of intermediates, or competing side reactions (e.g., proto-deboronation).

- Resolution :

- Design of Experiments (DoE) : Systematic variation of Pd source (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand ratios to identify optimal conditions .

- Inert Atmosphere Rigor : Use of Schlenk lines or gloveboxes minimizes oxidation of sensitive intermediates .

Q. What are limitations in current synthetic protocols, and how can they be mitigated?

- Identified Limitations :

- Scale-Up Challenges : Exothermic hydrolysis steps (HCl) require precise temperature control to avoid decomposition .

- Byproduct Formation : Residual tert-butyl alcohol in Step 1 may esterify the carboxylic acid product .

- Mitigation Strategies :

- Flow Chemistry : Continuous flow reactors improve heat dissipation during hydrolysis .

- Solid-Phase Extraction (SPE) : Post-reaction purification using C18 cartridges removes organic solvents and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.